molecular formula C24H22N4O3 B2527598 1-(3-cyanoquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide CAS No. 1207018-20-9

1-(3-cyanoquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide

Cat. No.: B2527598
CAS No.: 1207018-20-9
M. Wt: 414.465
InChI Key: JSMKRSPCMWTFOY-UHFFFAOYSA-N
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Description

1-(3-cyanoquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide is a complex organic compound that features a quinoline ring, a benzodioxin moiety, and a piperidine carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-cyanoquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Quinoline Ring: Starting from aniline derivatives, the quinoline ring can be synthesized through the Skraup synthesis or Friedländer synthesis.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution or Sandmeyer reaction.

    Formation of the Benzodioxin Moiety: This can be achieved through cyclization reactions involving catechol derivatives.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through reductive amination or other cyclization methods.

    Coupling Reactions: The final step involves coupling the quinoline, benzodioxin, and piperidine moieties under suitable conditions, possibly using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-cyanoquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at different positions depending on the reagents used.

    Reduction: Reduction reactions could target the cyano group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the quinoline or benzodioxin rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogenation with palladium on carbon.

    Substitution: Reagents like halogens for electrophilic substitution or organometallics for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could yield amines or alcohols.

Scientific Research Applications

1-(3-cyanoquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide could have several scientific research applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biological assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Known for their antimalarial and anticancer activities.

    Benzodioxin Derivatives: Often explored for their potential in treating neurological disorders.

    Piperidine Carboxamides: Investigated for their analgesic and anti-inflammatory properties.

Uniqueness

1-(3-cyanoquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide is unique due to the combination of these three moieties, which could confer a distinct set of biological activities and chemical reactivity.

Properties

IUPAC Name

1-(3-cyanoquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c25-14-17-15-26-20-4-2-1-3-19(20)23(17)28-9-7-16(8-10-28)24(29)27-18-5-6-21-22(13-18)31-12-11-30-21/h1-6,13,15-16H,7-12H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMKRSPCMWTFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCCO3)C4=C(C=NC5=CC=CC=C54)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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